molecular formula C17H20FN3O3 B2408174 6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1172521-80-0

6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2408174
CAS No.: 1172521-80-0
M. Wt: 333.363
InChI Key: WQFQXYOXDWERET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group and an ethoxypropyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

6-(3-ethoxypropyl)-4-(4-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-2-24-9-3-8-21-10-13-14(16(21)22)15(20-17(23)19-13)11-4-6-12(18)7-5-11/h4-7,15H,2-3,8-10H2,1H3,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFQXYOXDWERET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. This can be achieved through the reaction of a suitable pyrrole derivative with a diaminopyrimidine under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolopyrimidine core.

    Attachment of the Ethoxypropyl Side Chain: The ethoxypropyl side chain is typically introduced through an alkylation reaction, where an ethoxypropyl halide reacts with the pyrrolopyrimidine core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    6-(3-ethoxypropyl)-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    6-(3-ethoxypropyl)-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine family and has garnered interest due to its potential biological activities. This article aims to compile and analyze the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H22FNO3
  • Molecular Weight : 283.343 g/mol

Biological Activity Overview

Research into the biological activity of pyrrolopyrimidine derivatives has indicated various pharmacological properties. Notably, compounds in this class have demonstrated significant activity against several biological targets, including:

  • Antimycobacterial Activity : A related compound in the pyrrolopyrimidine class showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL .
  • Neuroprotective Effects : Some derivatives have been studied for their ability to reduce β-amyloid production, which is crucial in Alzheimer's disease pathology. These compounds may modulate neuroinflammatory responses and improve cognitive function .

The precise mechanism of action for This compound remains to be fully elucidated. However, studies suggest that similar compounds may act through:

  • Inhibition of Enzyme Activity : Many pyrrolopyrimidines inhibit specific enzymes involved in metabolic pathways or signaling cascades.
  • Modulation of Receptor Activity : The compound may interact with various receptors influencing neurotransmitter release or cellular signaling.

Antimycobacterial Activity

A study evaluated a series of pyrrolopyrimidine derivatives for their antimycobacterial properties against Mycobacterium tuberculosis. Compounds exhibited varying degrees of activity with some achieving MIC values below 1 µg/mL. This highlights the potential for developing new antitubercular agents from this chemical class .

Neuroprotective Studies

Research has indicated that certain pyrrolopyrimidine derivatives can significantly reduce β-amyloid levels in vitro. For instance, compounds designed to inhibit specific pathways involved in amyloid precursor protein processing showed a marked decrease in β-amyloid production in cellular models .

Data Table: Biological Activities of Pyrrolopyrimidine Derivatives

Compound NameTargetBiological ActivityMIC (µg/mL)
Compound AM. tuberculosisAntimycobacterial0.78
Compound Bβ-Amyloid productionNeuroprotectiveN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.